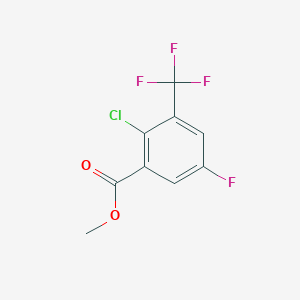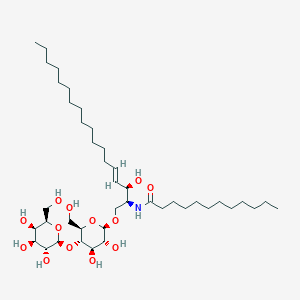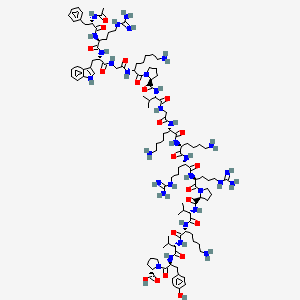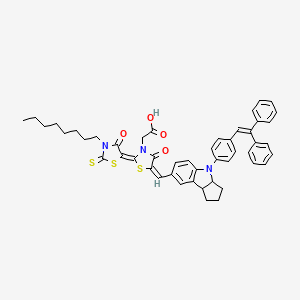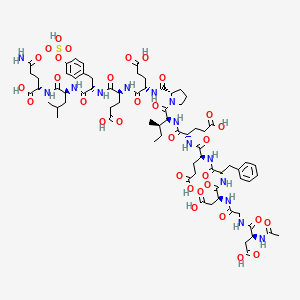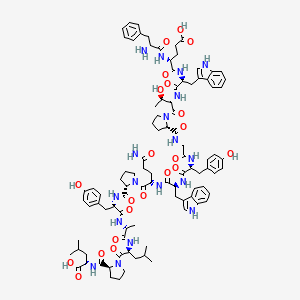
H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OH, also known as FEWTPGWTQPTYALPL-OH, is a peptide that has been the focus of scientific research in recent years. This peptide has shown potential in various applications, from drug development to biomedical research. In
Wirkmechanismus
The exact mechanism of action of H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH is not fully understood. However, studies have shown that H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH interacts with cell membranes, disrupting their integrity and leading to cell death. H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH has also been shown to inhibit the activity of enzymes involved in cancer cell proliferation and to modulate the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH has been shown to have various biochemical and physiological effects. In vitro studies have shown that H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH can induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and protect neurons from oxidative stress. In vivo studies have shown that H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH can inhibit tumor growth in mice and improve cognitive function in rats.
Vorteile Und Einschränkungen Für Laborexperimente
H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH has several advantages for lab experiments. It is relatively easy to synthesize using SPPS, and it has been shown to have high purity and yield. H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH also has a wide range of potential applications, making it a versatile tool for scientific research. However, H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH also has some limitations. It can be expensive to synthesize, and its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH research. One potential direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic applications. Another direction is to explore its potential as a drug delivery system, as H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH has been shown to interact with cell membranes. Additionally, H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH could be further modified to improve its pharmacological properties, such as its stability and bioavailability.
Conclusion:
H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH is a peptide that has shown potential in various scientific research applications, including drug development, cancer research, and neuroscience. Its mechanism of action is not fully understood, but it has been shown to have antimicrobial and neuroprotective effects, as well as the ability to inhibit cancer cell growth. While H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH has several advantages for lab experiments, it also has some limitations, such as its cost and limited understanding of its mechanism of action. Nevertheless, H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH holds promise for future research in various fields.
Synthesemethoden
H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH is a peptide that can be synthesized using solid-phase peptide synthesis (SPPS). SPPS is a widely used method for synthesizing peptides with high purity and yield. The process involves coupling amino acids onto a solid support, one at a time, to create the desired sequence. Once the peptide is fully synthesized, it is cleaved from the solid support and purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH has shown potential in various scientific research applications, including drug development, cancer research, and neuroscience. In drug development, H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH has been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. In cancer research, H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In neuroscience, H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OHALPL-OH has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H122N18O22/c1-51(2)41-73(93(132)112-39-16-25-77(112)91(130)109-74(95(134)135)42-52(3)4)108-82(121)53(5)101-85(124)70(45-57-28-32-61(116)33-29-57)107-90(129)76-24-15-38-111(76)92(131)68(34-36-78(97)117)104-87(126)71(46-58-48-98-65-21-12-10-19-62(58)65)106-86(125)69(44-56-26-30-60(115)31-27-56)102-79(118)50-100-89(128)75-23-14-40-113(75)94(133)81(54(6)114)110-88(127)72(47-59-49-99-66-22-13-11-20-63(59)66)105-84(123)67(35-37-80(119)120)103-83(122)64(96)43-55-17-8-7-9-18-55/h7-13,17-22,26-33,48-49,51-54,64,67-77,81,98-99,114-116H,14-16,23-25,34-47,50,96H2,1-6H3,(H2,97,117)(H,100,128)(H,101,124)(H,102,118)(H,103,122)(H,104,126)(H,105,123)(H,106,125)(H,107,129)(H,108,121)(H,109,130)(H,110,127)(H,119,120)(H,134,135)/t53-,54+,64-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,81-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHFDHFTWBMCCL-CGVIVZGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H122N18O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1868.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Phe-Glu-Trp-Thr-Pro-Gly-Tyr-Trp-Gln-Pro-Tyr-Ala-Leu-Pro-Leu-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


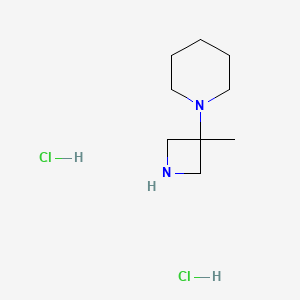

![(R)-Methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-(trimethylsilyloxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1495736.png)
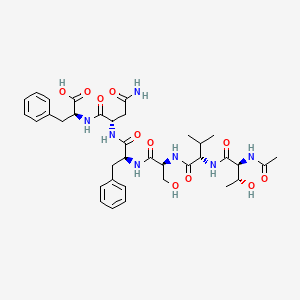
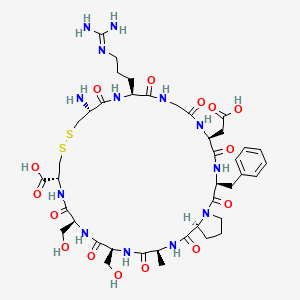
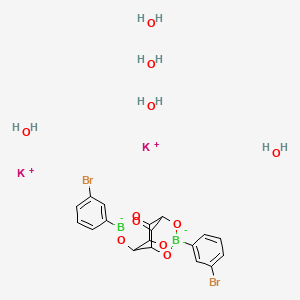
![8-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1495757.png)
